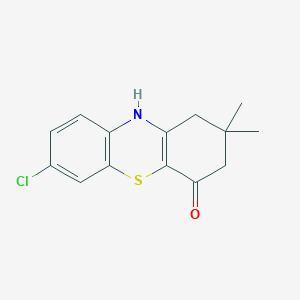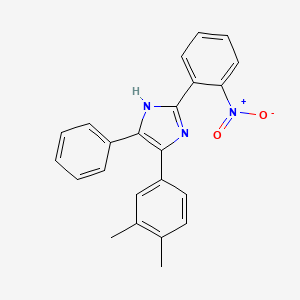![molecular formula C15H13N3O2S B14149944 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide CAS No. 923683-38-9](/img/structure/B14149944.png)
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of cyanoacetamides can be scaled up using solvent-free reactions. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst . The reactions are typically carried out in solvents like ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, which are of significant interest due to their potential biological activities .
Scientific Research Applications
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide involves its reactivity due to the presence of cyano and acetamide groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active heterocyclic compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyanopyridin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide
- 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Uniqueness
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other cyanoacetamide derivatives.
Properties
CAS No. |
923683-38-9 |
|---|---|
Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-5-13(19)12(7-10)18-14(20)9-21-15-11(8-16)3-2-6-17-15/h2-7,19H,9H2,1H3,(H,18,20) |
InChI Key |
HPEAWVFMZOBPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CSC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)

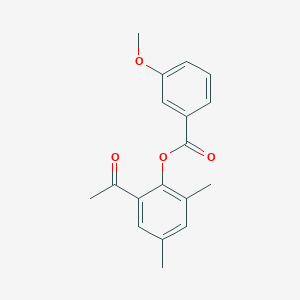
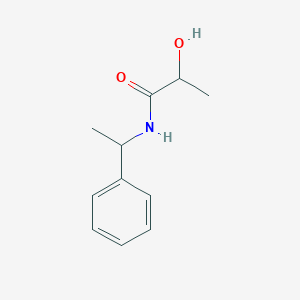
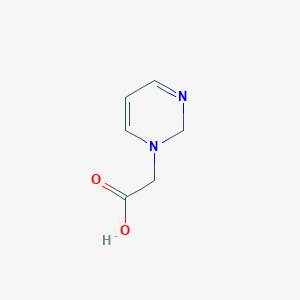
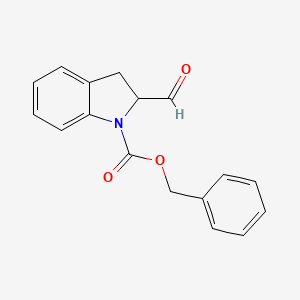
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
